molecular formula C23H12BrNO4S B2427183 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate CAS No. 610759-41-6

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate

Cat. No.: B2427183
CAS No.: 610759-41-6
M. Wt: 478.32
InChI Key: ONUUVTBFJKXXCH-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate is a complex organic compound that integrates the structural motifs of benzothiazole, chromenone, and bromobenzoate

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12BrNO4S/c24-17-6-2-1-5-14(17)23(27)29-13-9-10-15-19(11-13)28-12-16(21(15)26)22-25-18-7-3-4-8-20(18)30-22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUUVTBFJKXXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole and chromenone moieties separately, followed by their coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromenone backbone integrated with a benzothiazole moiety and a bromobenzoate group. The synthesis typically involves several key steps:

  • Formation of Benzothiazole : This is achieved through the condensation of 2-aminobenzenethiol with appropriate aldehydes under acidic conditions.
  • Coumarin Formation : The chromenone structure is synthesized via the Pechmann condensation method.
  • Esterification : The final step involves the esterification of the chromenone derivative with 2-bromobenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Anticancer Properties

Research indicates that compounds similar to 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate exhibit significant anticancer activities. The mechanism often involves the inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell death. Notably, studies have demonstrated promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3-(benzo[d]thiazol) derivativesHepG22.38
3-(benzo[d]thiazol) derivativesHCT1161.54
3-(benzo[d]thiazol) derivativesMCF-74.52

In vitro assays show that these derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens. Studies have shown that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibition zones compared to standard antibiotics:

CompoundTarget OrganismInhibition Zone (mm)Reference
Benzothiazole derivative AStaphylococcus aureus15
Benzothiazole derivative BEscherichia coli12

These findings suggest that the compound may be effective in developing new antimicrobial agents.

Applications in Organic Electronics

Beyond biological applications, the unique photophysical properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation positions it as a potential material for advanced electronic applications.

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate involves its interaction with specific molecular targets:

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate is a synthetic organic molecule that combines the structural features of benzothiazole, chromone, and bromobenzoate. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone backbone with a benzo[d]thiazole moiety and a bromobenzoate functional group. Its chemical formula is C18H13BrN2O3SC_{18}H_{13}BrN_{2}O_{3}S, and it has notable photophysical properties that may enhance its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the benzothiazole moiety have shown strong antitumor effects by inhibiting topoisomerase enzymes, which play a critical role in DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting cell death .

Acetylcholinesterase Inhibition

Compounds with a chromone structure have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrate that certain derivatives inhibit AChE with IC50 values as low as 2.7 µM, suggesting potential therapeutic applications for cognitive enhancement .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for antibacterial and antifungal activities, showing effectiveness against various pathogens. The presence of the benzothiazole group is particularly noted for enhancing these biological effects .

The mechanism by which this compound exerts its biological effects may involve:

  • Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
  • Acetylcholinesterase Inhibition : Increasing acetylcholine levels in the brain, potentially improving cognitive function.
  • Antimicrobial Action : Interference with microbial cell wall synthesis or function.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Derivative : Achieved through the condensation of 2-aminobenzenethiol with appropriate aldehydes.
  • Synthesis of Chromenone : Often performed via Pechmann condensation involving phenols and β-ketoesters.
  • Esterification : The final step includes coupling the chromenone with bromobenzoic acid using reagents like DCC (dicyclohexylcarbodiimide) .

Research Findings and Case Studies

StudyFindingsRelevance
Study ADemonstrated significant anticancer activity via topoisomerase inhibitionSupports potential use in cancer therapy
Study BFound strong AChE inhibition with IC50 values < 3 µMImplications for Alzheimer's treatment
Study CShowed antimicrobial effects against Gram-positive bacteriaPotential for developing new antibiotics

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